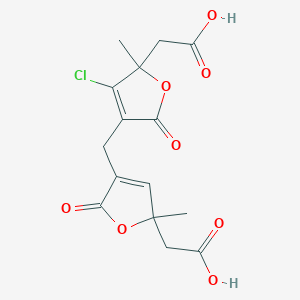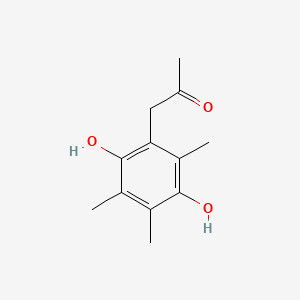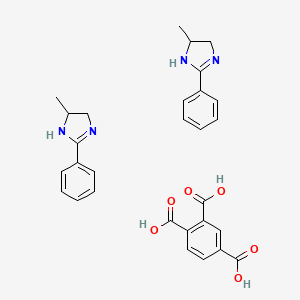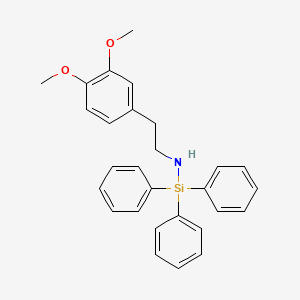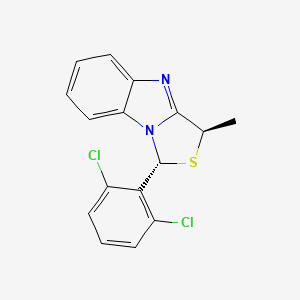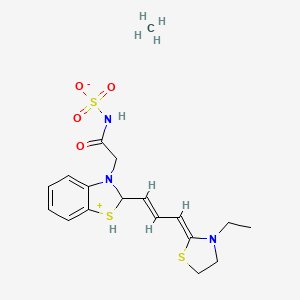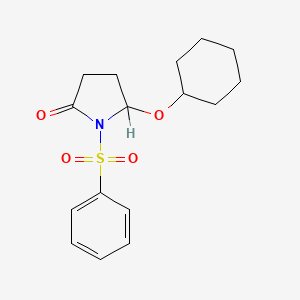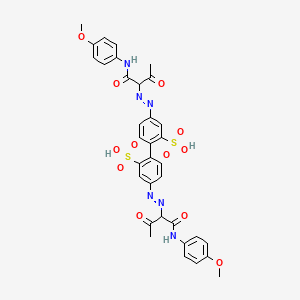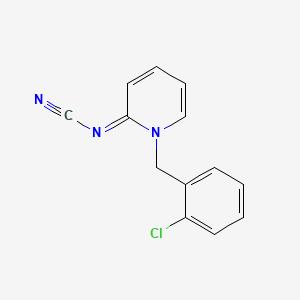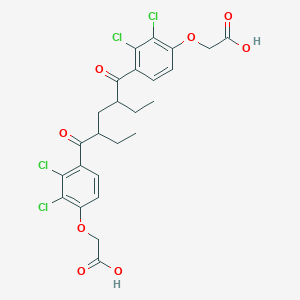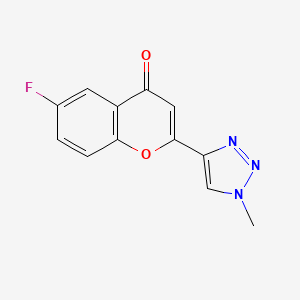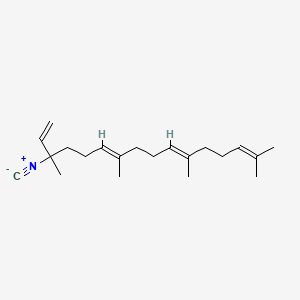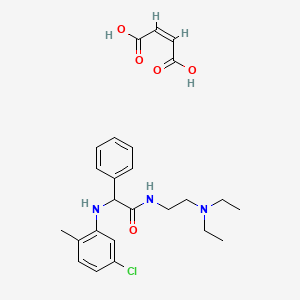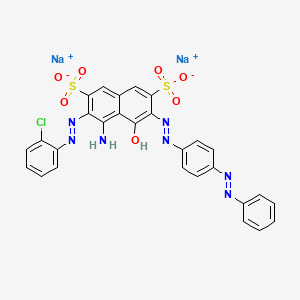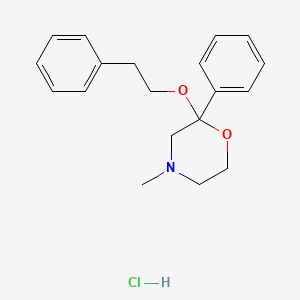
4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride is a chemical compound that belongs to the class of substituted phenylmorpholines. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of 4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride typically involves the reaction of 4-methylmorpholine with 2-phenylethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as ethanol or methanol. The product is then purified through crystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as depression and anxiety, due to its ability to modulate neurotransmitter levels.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter levels and subsequent physiological effects. The pathways involved include the modulation of serotonin and dopamine receptors, which are critical in regulating mood and behavior .
Comparison with Similar Compounds
4-Methyl-2-phenyl-2-(2-phenylethoxy)morpholine hydrochloride can be compared with other similar compounds, such as:
2-Phenylmorpholine: Known for its stimulant effects and use in the treatment of attention deficit hyperactivity disorder.
3-Methyl-2-phenylmorpholine: Studied for its potential as an anorectic agent.
4-Methyl-2-phenylmorpholine: Investigated for its effects on serotonin receptors and potential use in treating depression
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
124497-92-3 |
|---|---|
Molecular Formula |
C19H24ClNO2 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
4-methyl-2-phenyl-2-(2-phenylethoxy)morpholine;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-20-13-15-22-19(16-20,18-10-6-3-7-11-18)21-14-12-17-8-4-2-5-9-17;/h2-11H,12-16H2,1H3;1H |
InChI Key |
NUQZKZAUROUDCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)(C2=CC=CC=C2)OCCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


